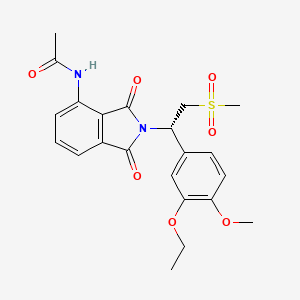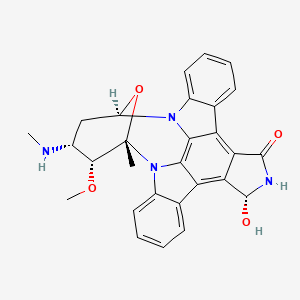
7-Hydroxystaurosporine
説明
7-Hydroxystaurosporine is a cell-permeable staurosporine derivative with anticancer activity . It belongs to the class of organic compounds known as indolocarbazoles, which are polycyclic aromatic compounds containing an indole fused to a carbazole .
Synthesis Analysis
The synthesis of staurosporine indolocarbazole alkaloid and its analogues, which include 7-Hydroxystaurosporine, has been a subject of research for years due to their promising compounds for treating cancer .Molecular Structure Analysis
The molecular formula of 7-Hydroxystaurosporine is C28H26N4O4. It has a molecular weight of 482.530 Da and a monoisotopic mass of 482.195404 Da .Physical And Chemical Properties Analysis
7-Hydroxystaurosporine has a density of 1.6±0.1 g/cm3, a boiling point of 705.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Specific Scientific Field
Oncology, specifically the treatment of advanced solid tumors .
Summary of the Application
7-Hydroxystaurosporine (UCN-01) has been used in combination with platinum agents like carboplatin for the treatment of advanced solid tumors . The combination was administered as a 3-hour infusion in patients .
Methods of Application or Experimental Procedures
Patients with advanced solid tumors, good performance status, normal organ function, and no potentially curative therapy were eligible for the trial . Carboplatin was escalated from an area under the curve (AUC) of 3 to an AUC of 5. UCN-01 was escalated from 50 to 90 mg/m² .
Application in Inhibiting Tumor Cell Growth
Specific Scientific Field
Oncology, specifically the inhibition of glioblastoma cell invasion and migration .
Summary of the Application
7-Hydroxystaurosporine (UCN-01), a selective protein kinase C (PKC) inhibitor, has been studied for its effects on cell growth, migration, and invasion in invasive human glioblastoma U-87MG cells .
Methods of Application or Experimental Procedures
The effect of UCN-01 on glioblastoma cell invasion and migration was investigated . PKC activity was determined based on the PKC-catalyzed transfer of the 32P-phosphate group from [g-32P]ATP into a PKC-specific peptide substrate .
Results or Outcomes
UCN-01 treatment resulted in concentration- and time-dependent inhibition of U-87MG cell growth at higher doses (> 100 nmol/L), and reduced cell invasion and migration capability at less cytotoxic doses (<100 nmol/L) . UCN-01 significantly repressed PKC activity .
Application in Radiotherapy
Specific Scientific Field
Oncology, specifically the enhancement of radiotherapy .
Summary of the Application
UCN-01 has been used in conjunction with radiotherapy to enhance cell killing by DNA-targeted therapeutic modalities . It inhibits S and G2 checkpoint arrest in various malignant cell lines and has been investigated in combination with chemotherapy .
Methods of Application or Experimental Procedures
The effect of 20 Gy radiation given in conjunction with UCN-01 on the pO2 and growth of subcutaneous RIF-1 tumors was investigated . Multisite EPR oximetry was used for repeated, non-invasive tumor pO2 measurements .
Results or Outcomes
Irradiation with 20 Gy 12 hours after UCN-01 treatment resulted in a significant inhibition of tumor growth and a significant increase in tumor pO2 to 16-28 mmHg from day 1 onward compared to the control, UCN-01 or 20-Gy groups . Treatment with UCN-01 12 hours after 20 Gy also led to a similar growth inhibition of the tumors and a similar increase in tumor pO2 .
Application in Leukemia and Myeloma Treatment
Specific Scientific Field
Hematology, specifically the treatment of leukemia and myeloma .
Summary of the Application
UCN-01 has been used in combination with statins (HMG-CoA reductase inhibitors) to potentiate the lethality in human leukemia and myeloma cells .
Methods of Application or Experimental Procedures
The interactions between UCN-01 and various statins (e.g., lovastatin, simvastatin, or fluvastatin) were examined in human leukemia and myeloma cells . The effects of this combination on cell growth, apoptosis, and signaling perturbations were investigated .
Results or Outcomes
Exposure of U937 and U266 cells to minimally toxic concentrations of UCN-01 and various statins dramatically increased mitochondrial dysfunction, caspase activation, and apoptosis . These effects were observed in other leukemia and myeloma cell lines as well as in primary acute myeloid leukemia (AML) blasts but not in normal hematopoietic cells .
Application in Enhancing Radiosensitivity
Specific Scientific Field
Oncology, specifically the enhancement of radiosensitivity .
Summary of the Application
UCN-01 has been used in conjunction with radiotherapy to enhance cell killing by DNA-targeted therapeutic modalities . It inhibits S and G2 checkpoint arrest in various malignant cell lines and has been investigated in combination with chemotherapy .
Methods of Application or Experimental Procedures
The effect of 20 Gy radiation given in conjunction with UCN-01 on the pO2 and growth of subcutaneous RIF-1 tumors was investigated . Multisite EPR oximetry was used for repeated, non-invasive tumor pO2 measurements .
Results or Outcomes
Irradiation with 20 Gy 12 hours after UCN-01 treatment resulted in a significant inhibition of tumor growth and a significant increase in tumor pO2 to 16-28 mmHg from day 1 onward compared to the control, UCN-01 or 20-Gy groups . Treatment with UCN-01 12 hours after 20 Gy also led to a similar growth inhibition of the tumors and a similar increase in tumor pO2 .
Application in Disrupting Ras Farnesylation and Activation
Specific Scientific Field
Oncology, specifically the disruption of Ras farnesylation and activation .
Summary of the Application
UCN-01 has been used in combination with statins to disrupt Ras farnesylation and activation, thereby potentiating the lethality in human leukemia and myeloma cells .
Methods of Application or Experimental Procedures
The interactions between UCN-01 and various statins (e.g., lovastatin, simvastatin, or fluvastatin) were examined in human leukemia and myeloma cells . The effects of this combination on cell growth, apoptosis, and signaling perturbations were investigated .
Results or Outcomes
Exposure of U937 and U266 cells to minimally toxic concentrations of UCN-01 and various statins dramatically increased mitochondrial dysfunction, caspase activation, and apoptosis . Comparable effects were observed in other leukemia and myeloma cell lines as well as in primary acute myeloid leukemia (AML) blasts but not in normal hematopoietic cells .
Safety And Hazards
特性
IUPAC Name |
(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZSGKMGDDXIJ-HQCWYSJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150238 | |
| Record name | 7-Hydroxystaurosporine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxystaurosporine | |
CAS RN |
112953-11-4 | |
| Record name | 7-Hydroxystaurosporine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112953114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxystaurosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Hydroxystaurosporine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=638850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxystaurosporine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYSTAUROSPORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU5H4V94A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
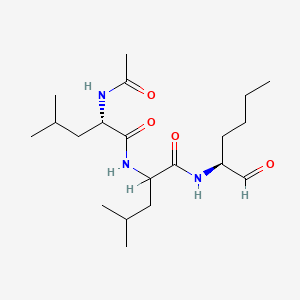
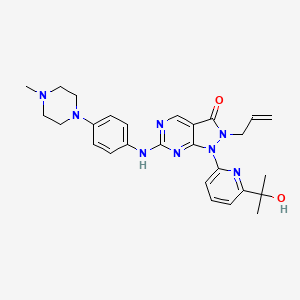
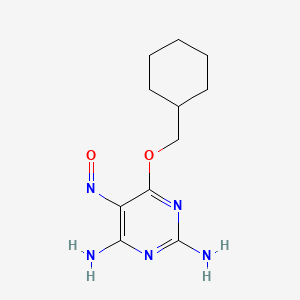
![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
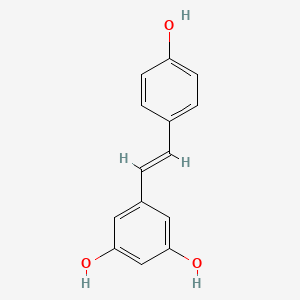
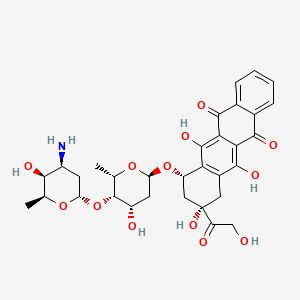
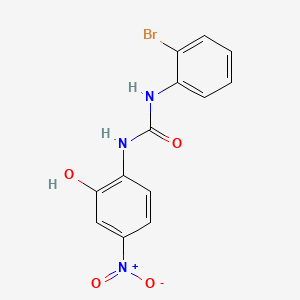
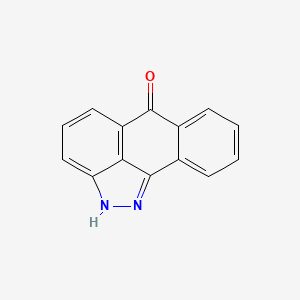
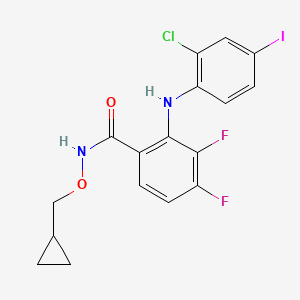
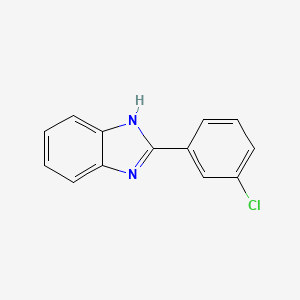
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)
